

4-Methoxy-3,6-dihydro-2H-pyran CAS number 17327-22-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxy-3,6-dihydro-2H-pyran

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An In-depth Technical Guide to **4-Methoxy-3,6-dihydro-2H-pyran**

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Abstract

This technical guide provides a comprehensive overview of **4-Methoxy-3,6-dihydro-2H-pyran** (CAS No. 17327-22-9), a versatile heterocyclic compound with significant applications in modern organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its chemical properties, an efficient and improved synthesis protocol, and its primary utility as a protecting group for hydroxyl functionalities. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a practical resource for leveraging this valuable synthetic intermediate.

Introduction: The Strategic Value of a Unique Vinyl Ether

In the landscape of synthetic organic chemistry, the strategic manipulation of functional groups is paramount. **4-Methoxy-3,6-dihydro-2H-pyran**, also known as 5,6-Dihydro-4-methoxy-2H-pyran, has emerged as a reagent of considerable interest. It is a cyclic vinyl ether whose structure lends itself to specific and valuable reactivity. The pyran scaffold is a privileged motif found in a vast array of natural products and pharmaceuticals, often imparting desirable pharmacokinetic properties such as enhanced solubility and metabolic stability.^{[1][2]}

This guide moves beyond a simple datasheet to offer a deeper, field-proven perspective. We will explore not just what this reagent does, but why it is often a superior choice, particularly in the context of protecting group chemistry, where it offers distinct advantages over more traditional reagents like 2,3-dihydro-4H-pyran (DHP).

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. **4-Methoxy-3,6-dihydro-2H-pyran** is a colorless to pale yellow liquid with a characteristically sweet, ether-like odor.^{[3][4]}

Core Properties

The key physical and safety data for **4-Methoxy-3,6-dihydro-2H-pyran** are summarized below for quick reference.

Property	Value	Reference(s)
CAS Number	17327-22-9	^{[5][6]}
Molecular Formula	C ₆ H ₁₀ O ₂	^[5]
Molecular Weight	114.14 g/mol	^[6]
IUPAC Name	4-methoxy-3,6-dihydro-2H-pyran	^[7]
Synonyms	5,6-Dihydro-4-methoxy-2H-pyran, 4-Methoxy-5,6-dihdropyran	^[8]
Density	1.022 g/mL at 25 °C	^[9]
Boiling Point	59 °C at 20 mmHg	^[9]
Refractive Index (n _{20/D})	1.462	^[9]
Flash Point	46 °C (114.8 °F) - closed cup	
GHS Hazard	H226: Flammable liquid and vapor	^{[7][9]}

Spectroscopic Data

Spectroscopic data is crucial for reaction monitoring and product confirmation. While detailed spectra are available from suppliers, the key identifiers are:

- ^1H NMR: The proton NMR spectrum is characterized by signals corresponding to the methoxy group, the vinylic proton, and the three methylene groups of the dihydropyran ring.
- IR Spectroscopy: The infrared spectrum prominently features C-O ether stretches and C=C stretching from the vinyl ether moiety.^[7]

Synthesis: An Optimized Protocol for a High-Value Reagent

Historically, the widespread adoption of **4-Methoxy-3,6-dihydro-2H-pyran** has been hampered by its high cost, which is a direct reflection of challenges in its synthesis and purification.^[10]

The classical Brønsted acid-catalyzed elimination of methanol from its precursor, 4,4-dimethoxytetrahydropyran, often results in low yields and contamination with byproducts having very similar boiling points, making purification by distillation difficult.^[10]

A significantly more efficient and reliable method involves a Lewis acid-driven elimination, which proceeds under milder conditions and offers a cleaner reaction profile.^{[10][11]}

Rationale for an Improved Methodology

The choice of Titanium tetrachloride (TiCl_4) as a Lewis acid catalyst is strategic. TiCl_4 coordinates strongly with the oxygen atoms of the dimethyl acetal, facilitating the departure of one methoxy group to form a stable oxocarbenium ion intermediate. This targeted activation allows the subsequent elimination to occur at a much lower temperature ($-78\text{ }^\circ\text{C}$) than traditional methods, minimizing the formation of oligomeric residues and other side products.^[10] The use of a strong, non-nucleophilic base like pyridine followed by potassium hydroxide (KOH) is critical for quenching the reaction and driving the elimination to completion.^[10]

Experimental Protocol: TiCl_4 -Driven Elimination

This protocol is adapted from established literature to provide a robust and scalable synthesis.^[10]

Step 1: Reaction Setup

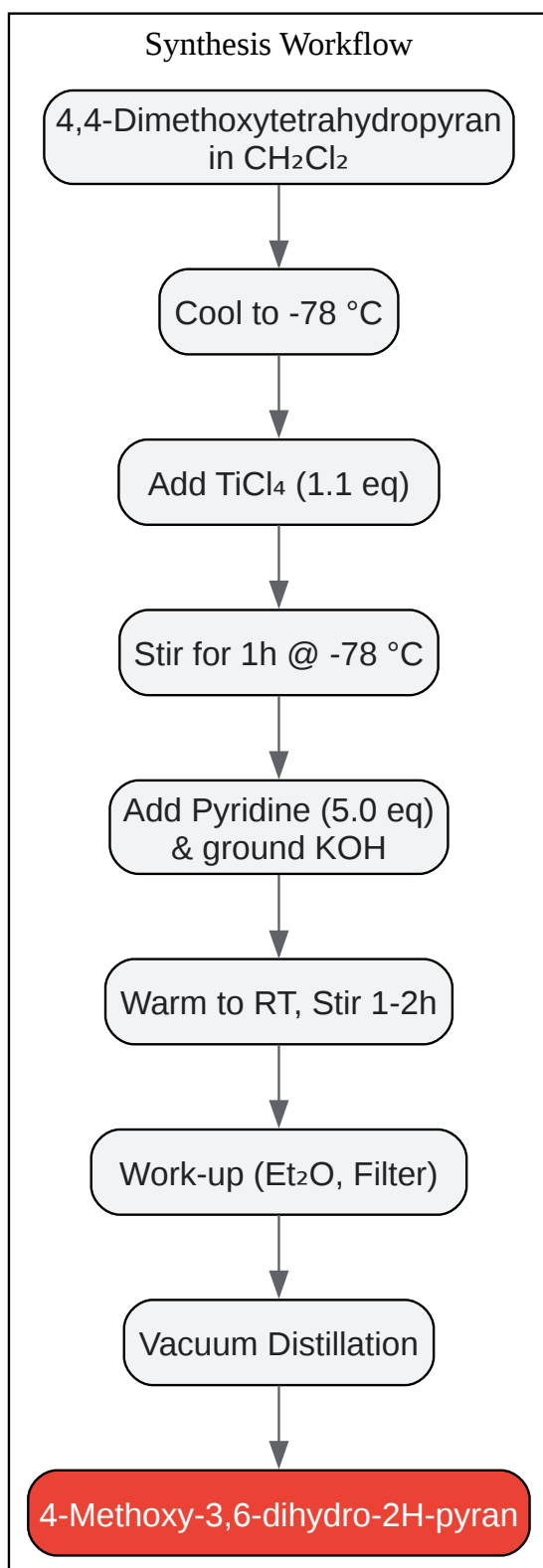
- To a stirred solution of 4,4-dimethoxytetrahydropyran (1.0 eq, e.g., 50.2 g, 0.34 mol) in anhydrous dichloromethane (CH_2Cl_2) (e.g., 500 mL) under an inert atmosphere (Nitrogen or Argon), cool the mixture to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- Slowly add Titanium tetrachloride (TiCl_4) (1.1 eq, e.g., 41.4 mL, 0.38 mol) to the solution over 2 minutes. The solution will typically turn a deep color.
- Stir the reaction mixture at $-78\text{ }^\circ\text{C}$ for 1 hour.

Step 2: Quench and Elimination

- While maintaining the temperature at $-78\text{ }^\circ\text{C}$, add pyridine (5.0 eq, e.g., 137.5 mL, 1.7 mol) to the reaction mixture.
- Follow this with the addition of finely ground, dried potassium hydroxide (KOH) (e.g., 108 g).
- After stirring for 20 minutes at $-78\text{ }^\circ\text{C}$, allow the reaction to warm to room temperature and continue stirring for an additional 1-2 hours.

Step 3: Work-up and Purification

- Monitor the reaction by TLC (hexane–EtOAc 1:1 v/v) to ensure the disappearance of the starting material and the intermediate tetrahydropyran-4-one.^[10] If the ketone is still present, add more KOH.
- Pour the reaction mixture into diethyl ether (Et_2O) (e.g., 1 L) and filter through a pad of Celite® to remove inorganic salts.
- Wash the filter cake with additional Et_2O .
- Concentrate the combined organic filtrates under reduced pressure.
- The resulting crude product can be purified by vacuum distillation to yield **4-Methoxy-3,6-dihydro-2H-pyran** as a clear liquid.



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Caption: Optimized synthesis of **4-Methoxy-3,6-dihydro-2H-pyran**.

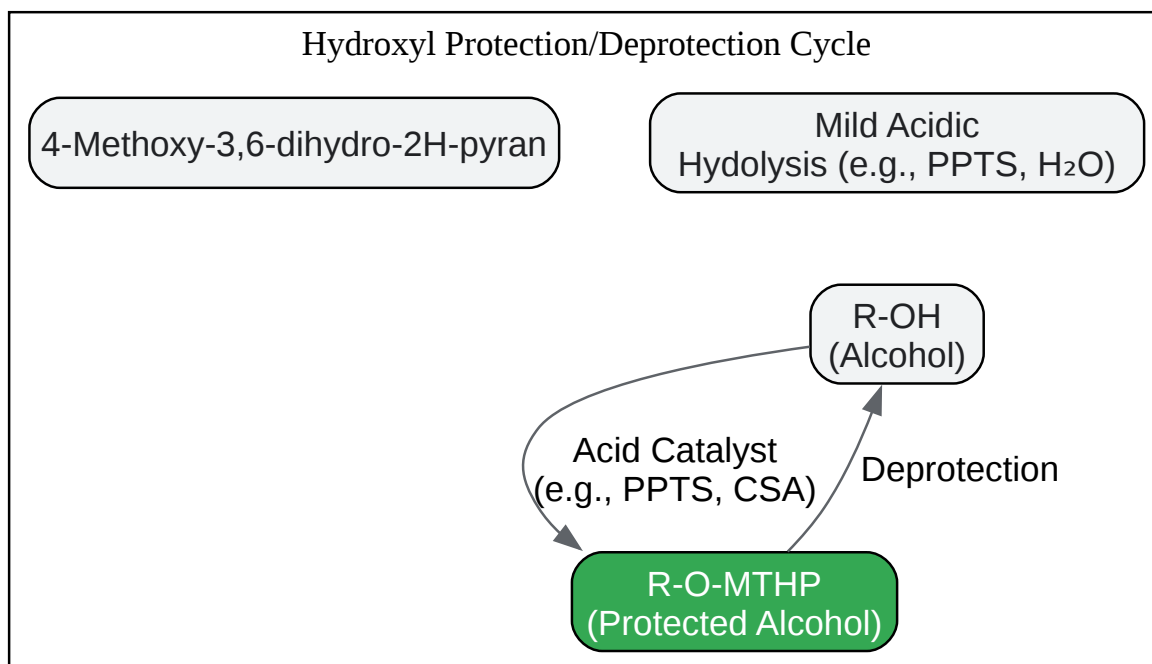
Reactivity and Application as a Protecting Group

The primary application of **4-Methoxy-3,6-dihydro-2H-pyran** is in the protection of hydroxyl groups. It forms a 4-methoxytetrahydropyran-4-yl (MTHP) acetal, which serves as a robust shield for alcohols during subsequent synthetic transformations.^[10]

The MTHP Acetal: A Superior Protective Strategy

The MTHP protecting group offers two key advantages over the more common tetrahydropyranyl (THP) group, which is formed using dihydropyran (DHP):

- **No New Stereocenter:** The reaction of an alcohol with DHP creates a new chiral center, leading to a mixture of diastereomers. This complicates purification and spectroscopic analysis. In contrast, the MTHP group is introduced via addition to a symmetrical ketal precursor, so no new stereocenter is formed.^[10]
- **Comparable Stability:** MTHP acetals exhibit a stability profile similar to THP acetals, being stable to most basic, organometallic, and nucleophilic reagents, yet easily cleaved under acidic conditions.^[10]



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Caption: General workflow for MTHP protection and deprotection.

Experimental Protocol: Alcohol Protection

Step 1: Acetal Formation

- Dissolve the alcohol substrate (1.0 eq) in an anhydrous solvent such as dichloromethane (CH_2Cl_2) or tetrahydrofuran (THF).
- Add **4-Methoxy-3,6-dihydro-2H-pyran** (1.2-1.5 eq).
- Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA) (0.01-0.05 eq).
- Stir the reaction at room temperature and monitor by TLC until the starting alcohol is consumed.

Step 2: Work-up

- Quench the reaction by adding a small amount of a mild base, such as triethylamine or a saturated solution of sodium bicarbonate.
- Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- The resulting MTHP-protected alcohol can often be used without further purification, or it can be purified by silica gel chromatography if necessary.

Deprotection

The MTHP group is readily cleaved under mild acidic conditions, regenerating the free hydroxyl group. A common procedure involves stirring the protected compound in a protic solvent like

methanol or ethanol with a catalytic amount of acid (e.g., PPTS, acetic acid) until the reaction is complete.

Relevance in Drug Discovery and Development

The tetrahydropyran (THP) ring is a prevalent structural motif in a wide range of biologically active natural products and approved pharmaceutical agents.^{[1][2][12]} Its inclusion in a molecule can significantly influence its physicochemical properties, often leading to improved aqueous solubility, better metabolic stability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles when compared to analogous carbocyclic systems.^[1]

While **4-Methoxy-3,6-dihydro-2H-pyran** is primarily used as a protecting group reagent, its product—the MTHP ether—introduces this valuable tetrahydropyran core. Furthermore, the enol ether functionality makes it a potential candidate for various chemical transformations, including cycloaddition reactions, which can be used to build molecular complexity rapidly.^[3] Therefore, it serves not only as a tool for synthesis but also as a versatile building block for introducing a pharmaceutically relevant scaffold into potential drug candidates.

Safety and Handling

As a flammable liquid, **4-Methoxy-3,6-dihydro-2H-pyran** must be handled with appropriate precautions.^[9]

- **Handling:** Use in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.^[5] Ground all equipment to prevent static discharge. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.^[6] Recommended storage temperature is often 2-8°C.^[6]

Conclusion

4-Methoxy-3,6-dihydro-2H-pyran (CAS 17327-22-9) is more than a mere alternative to traditional protecting group reagents; it represents a refined tool for the modern synthetic chemist. Its ability to form MTHP acetals without introducing unwanted diastereomerism addresses a significant drawback of classical THP protection. The development of efficient, Lewis acid-mediated synthetic routes has made this reagent more accessible, enabling its

broader application. For researchers in drug development, its role extends beyond protection, offering a gateway to incorporating the valuable tetrahydropyran motif into complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers scientists to fully exploit its synthetic potential.

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- To cite this document: BenchChem. [4-Methoxy-3,6-dihydro-2H-pyran CAS number 17327-22-9]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101811#4-methoxy-3-6-dihydro-2h-pyran-cas-number-17327-22-9]

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